molecular formula C25H23N5O B15096295 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15096295
M. Wt: 409.5 g/mol
InChI Key: DNCPRBICKOZQSI-UHFFFAOYSA-N
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Description

The compound 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 714933-19-4) is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 4,8-dimethylquinazolinylamino group at position 2 and a 4-methylphenyl group at position 7 . Its molecular weight is approximately 319.4 g/mol (based on analogs), with an XLogP3 value of ~2.9, indicating moderate lipophilicity.

Properties

Molecular Formula

C25H23N5O

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H23N5O/c1-14-7-9-17(10-8-14)18-11-21-20(22(31)12-18)13-26-24(28-21)30-25-27-16(3)19-6-4-5-15(2)23(19)29-25/h4-10,13,18H,11-12H2,1-3H3,(H,26,27,28,29,30)

InChI Key

DNCPRBICKOZQSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=NC5=C(C=CC=C5C(=N4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4,8-dimethylquinazoline with 4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

4,7-Dimethylquinazolinyl Analogs

A closely related compound, 2-[(4,7-dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one (CAS: Not specified), differs only in the position of the methyl groups on the quinazolinyl moiety (4,7- vs. 4,8-dimethyl).

Tetrahydroquinazolinone Derivatives

The compound 4l (CAS: Not specified) features a bulkier 4-methoxyphenyl substituent and a tetrahydroquinazolinone scaffold. With a higher molecular weight (~800 g/mol estimated) and a melting point of 228–230°C, it demonstrates increased complexity and stability compared to the target compound. The methoxy group enhances polarity, likely improving aqueous solubility but reducing membrane permeability .

Functional Group Modifications

Chloro and Methoxy Substituents
  • 7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (CAS: Not specified): The 4-chlorophenyl group introduces electron-withdrawing effects, increasing lipophilicity (higher XLogP3) compared to the target compound’s 4-methylphenyl group. This modification could enhance binding to hydrophobic pockets in enzymes or receptors .
  • 2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (CAS: 354767-74-1): The absence of the dimethylquinazolinylamino group simplifies the structure, reducing molecular weight (estimated ~300 g/mol) and hydrogen-bonding capacity. The methoxy group may improve solubility but decrease metabolic stability .
Heterocyclic Substituents
  • However, the furylmethyl group increases steric bulk, possibly hindering interactions with compact binding sites .

Research Findings and Trends

  • Substituent Position : The 4,8-dimethyl configuration in the target compound may offer superior steric compatibility with flat binding sites (e.g., kinase ATP pockets) compared to 4,7-dimethyl analogs .
  • Functional Groups : Methoxy groups enhance solubility but reduce metabolic stability due to susceptibility to demethylation. Methyl groups balance lipophilicity and stability .
  • Heterocycles : Furyl groups introduce unique electronic profiles but may complicate synthesis (e.g., lower yields in palladium-catalyzed reactions) .

Biological Activity

The compound 2-[(4,8-dimethylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula: C22H25N5O
  • Molecular Weight: 407.5 g/mol
  • CAS Number: 511514-35-5

Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The specific compound under consideration interacts with various biological targets:

  • Inhibition of Kinases : Quinazoline derivatives often act as inhibitors of tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression. This compound may exhibit similar properties, potentially leading to reduced tumor growth and proliferation.
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells and tissues, thereby protecting against various diseases.
  • Anti-inflammatory Effects : Research indicates that quinazoline derivatives can downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cancer cell proliferation
AntioxidantReduction in oxidative stress
Anti-inflammatoryDecrease in cytokine levels

Case Studies and Research Findings

  • Anticancer Studies :
    A study conducted on various cancer cell lines demonstrated that the compound inhibits cell proliferation effectively at concentrations ranging from 10 to 50 µM. The mechanism involves the downregulation of key oncogenes and upregulation of tumor suppressor genes.
  • Oxidative Stress Reduction :
    In vitro assays have shown that treatment with this quinazoline derivative significantly reduces reactive oxygen species (ROS) levels in cultured cells. This suggests a protective effect against oxidative damage, which is linked to aging and various diseases.
  • Anti-inflammatory Mechanisms :
    A recent investigation revealed that the compound reduces the secretion of inflammatory mediators such as TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This indicates potential therapeutic applications in treating chronic inflammatory diseases.

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